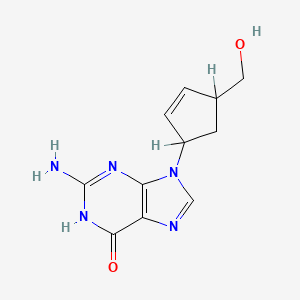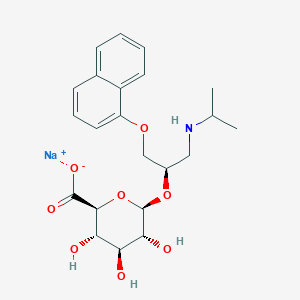
2-Phenylamino-6-chloropurine-9-β-D-riboside
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Phenylamino-6-chloropurine-9-β-D-riboside is a nucleoside analog with a molecular formula of C16H16ClN5O4 and a molecular weight of 377.79 g/mol . This compound is characterized by the presence of a phenylamino group at the 2-position, a chlorine atom at the 6-position, and a β-D-riboside moiety at the 9-position of the purine ring.
準備方法
The synthesis of 2-Phenylamino-6-chloropurine-9-β-D-riboside typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 6-chloropurine and phenylamine.
Nucleophilic Substitution: The phenylamine undergoes nucleophilic substitution at the 2-position of 6-chloropurine to form 2-phenylamino-6-chloropurine.
Glycosylation: The resulting compound is then glycosylated with β-D-ribose to yield this compound.
Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to enhance yield and purity. Specific details on industrial-scale production are often proprietary and may vary between manufacturers.
化学反応の分析
2-Phenylamino-6-chloropurine-9-β-D-riboside undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The chlorine atom at the 6-position can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
2-Phenylamino-6-chloropurine-9-β-D-riboside has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reference standard in analytical chemistry.
Biology: The compound is employed in studies involving nucleoside metabolism and enzyme inhibition.
作用機序
The mechanism of action of 2-Phenylamino-6-chloropurine-9-β-D-riboside involves its incorporation into nucleic acids, where it can interfere with DNA and RNA synthesis. This interference can lead to the inhibition of viral replication and the induction of apoptosis in cancer cells. The compound targets specific enzymes involved in nucleoside metabolism, such as DNA polymerases and ribonucleotide reductases.
類似化合物との比較
2-Phenylamino-6-chloropurine-9-β-D-riboside can be compared with other nucleoside analogs, such as:
6-Chloropurine riboside: This compound lacks the phenylamino group at the 2-position, which may result in different biological activities.
2-Amino-6-chloropurine riboside: This analog has an amino group instead of a phenylamino group at the 2-position, leading to variations in its chemical reactivity and biological effects.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
特性
CAS番号 |
117325-41-4 |
|---|---|
分子式 |
C₁₆H₁₆ClN₅O₄ |
分子量 |
377.78 |
同義語 |
6-Chloro-N-phenyl-9-β-D-ribofuranosyl-9H-purin-2-amine; |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


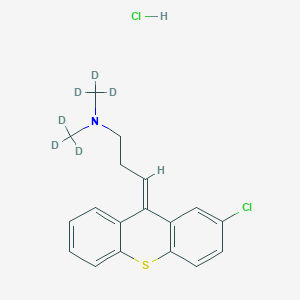
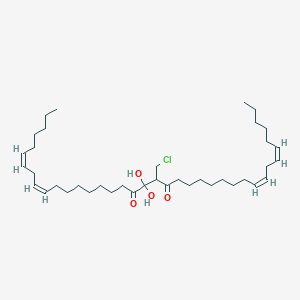
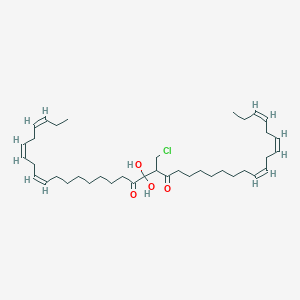
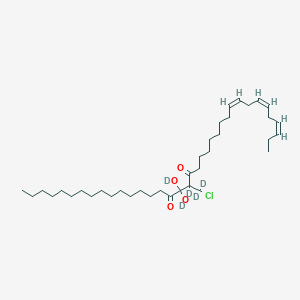
![(1R,2S)-2-[(1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl)methyl]-N,N-diethyl-1-phenylcyclopropanecarboxamide-d10](/img/structure/B1146965.png)
![(1R,2S)-2-[(1,3-dioxoisoindol-2-yl)methyl]-1-phenylcyclopropane-1-carboxylic acid](/img/structure/B1146966.png)
